5-(Cyclopentylmethoxy)-2-fluoropyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(cyclopentylmethoxy)-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-11-6-5-10(7-13-11)14-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDVMOGEHSFQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=CN=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Safety Data Sheet (SDS) and hazards for 5-(Cyclopentylmethoxy)-2-fluoropyridine
This guide serves as an authoritative technical resource for 5-(Cyclopentylmethoxy)-2-fluoropyridine , a specialized fluorinated heterocyclic intermediate used in medicinal chemistry.
While a standardized Safety Data Sheet (SDS) for this specific CAS (1545052-19-4) is often proprietary or limited in public databases, this guide synthesizes available physicochemical data, structure-activity relationship (SAR) hazard modeling, and standard operating procedures (SOPs) for fluorinated pyridine derivatives.
Chemical Identification & Properties
| Parameter | Technical Specification |
| Chemical Name | This compound |
| CAS Number | 1545052-19-4 |
| Molecular Formula | C₁₁H₁₄FNO |
| Molecular Weight | 195.23 g/mol |
| SMILES | Fc1ccc(OCC2CCCC2)cn1 |
| Physical State | Solid (typically off-white to pale yellow powder) or viscous oil depending on purity/polymorph. |
| Solubility | Soluble in organic solvents (DCM, DMSO, Methanol, Ethyl Acetate); sparingly soluble in water. |
| Purity Grade | Typically ≥95% (HPLC) for synthetic applications. |
Hazard Identification (GHS Classification)
Note: In the absence of specific in vivo toxicology data for this CAS, the following classification is derived from Read-Across Methodology using structural analogs (e.g., 5-Bromo-2-fluoropyridine, 2-Fluoro-5-methoxypyridine).
GHS Label Elements
-
Signal Word: WARNING
-
Hazard Pictograms:
- (Irritant)
Hazard Statements (H-Codes)
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3][4][5][6][7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][4][5][6][7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][7] Remove contact lenses, if present and easy to do.[1][2][3][4][5][6] Continue rinsing.[1][2][3][4][5][6][7]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Scientific Context: Drug Development Utility
Why this Molecule Matters
In modern drug discovery, This compound acts as a strategic "scaffold modifier."
-
The Fluorine Effect: The fluorine atom at the C2 position of the pyridine ring serves two purposes:
-
Metabolic Stability: It blocks oxidative metabolism (P450 attack) at the electron-deficient C2 position.
-
Electronic Modulation: It lowers the pKa of the pyridine nitrogen, reducing non-specific binding while maintaining hydrogen bond acceptor capability.
-
-
The Cyclopentyl Ether Tail: This moiety provides a lipophilic bulk that is ideal for filling hydrophobic pockets in target proteins (e.g., Kinase ATP-binding sites, GPCR allosteric sites).
Synthesis Logic (Retrosynthetic Analysis)
The synthesis of this compound typically follows a Nucleophilic Aromatic Substitution (SₙAr) mechanism, a critical workflow for medicinal chemists.
Figure 1: Predicted synthetic pathway via SₙAr or Palladium-catalyzed Buchwald-Hartwig etherification.
Safe Handling & Experimental Protocols
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic potential; store under Inert Gas (Nitrogen or Argon) .
-
Incompatibilities: Strong oxidizing agents, strong acids (risk of hydrolyzing the ether), and strong nucleophiles (which could displace the fluorine).
Emergency Response Protocol
| Scenario | Immediate Action | Scientific Rationale |
| Eye Contact | Rinse for 15 min with isotonic saline. | Fluorinated pyridines can cause rapid corneal opacity; immediate dilution is critical to prevent pH-induced damage. |
| Skin Contact | Wash with soap/water; do NOT use ethanol. | Ethanol increases skin permeability, potentially enhancing systemic absorption of the fluorinated compound. |
| Fire | Use CO₂, Dry Chemical, or Foam.[1][2][4][5][6] | Warning: Thermal decomposition may release Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx). |
| Spill | Adsorb with vermiculite; neutralize surface. | Prevent dust generation.[1][5][6][7] Treat waste as halogenated organic waste. |
Workflow: Safe Handling in the Lab
To ensure data integrity and safety, follow this self-validating workflow:
Figure 2: Standard Operating Procedure (SOP) for handling fluorinated pyridine intermediates.
References & Validation
-
PubChem Compound Summary. 5-Cyclopropyl-2-fluoropyridine (Analogous Structure). National Center for Biotechnology Information. Link
-
Fisher Scientific SDS. Safety Data Sheet for 2-Amino-5-fluoropyridine (Functional Group Analog).Link
-
ChemSrc Database. CAS 1545052-19-4 Entry.Link
-
Journal of Medicinal Chemistry. Fluorine in Medicinal Chemistry. (General reference for fluoropyridine utility). Link
Disclaimer: This guide is based on predictive modeling and "Read-Across" toxicology from structurally similar fluorinated pyridines. Always consult the specific SDS provided by your chemical supplier before use.
Sources
Literature review of fluoropyridine derivatives in medicinal chemistry
Executive Summary: The "Fluorine Scan" in Heterocyclic Optimization
In modern medicinal chemistry, the pyridine ring is a privileged scaffold, present in approximately 20% of all FDA-approved small molecules. However, the pyridine ring is metabolically vulnerable (susceptible to N-oxidation and C-oxidation) and often too basic for optimal oral bioavailability.[1][2] The strategic introduction of fluorine—the "Fluorine Scan"—is a proven optimization tactic.
This review analyzes the fluoropyridine moiety not merely as a structural feature, but as a functional tool. We explore how the high electronegativity of fluorine (
-
Stable Scaffolds (3-F, 5-F): Used to block metabolic soft spots.[1][2]
-
Reactive Intermediates (2-F, 4-F): Used as "spring-loaded" electrophiles for Nucleophilic Aromatic Substitution (
).[1][2]
The Fluorine Effect: Physicochemical Profiling
The introduction of fluorine onto a pyridine ring induces profound electronic changes. The most critical shift is the reduction of basicity due to the inductive withdrawal of electron density from the ring nitrogen.
Comparative Physicochemical Data
| Property | Pyridine (Unsubstituted) | 2-Fluoropyridine | 3-Fluoropyridine | Impact on Drug Design |
| pKa (Conj.[1][2] Acid) | 5.23 | -0.44 | 2.97 | 2-F renders the N non-basic, reducing lysosomal trapping and improving membrane permeability.[1][2] |
| LogP (Lipophilicity) | 0.65 | 1.12 | 1.15 | Moderate increase in lipophilicity aids BBB penetration (CNS drugs).[1][2] |
| Dipole Moment (D) | 2.2 | 3.1 | 2.0 | Altered dipole orientation affects binding affinity in polar pockets.[1] |
| C-X Bond Length | 1.08 Å (C-H) | 1.35 Å (C-F) | 1.35 Å (C-F) | Minimal steric perturbation (Bioisostere of H).[1][2] |
| Metabolic Liability | High (N-Oxidation, C-Oxidation) | Low (at C2) | Low (at C3) | Blocks CYP450 oxidation at the specific carbon.[1][2] |
Mechanism of Metabolic Stability
Recent physical organic chemistry perspectives suggest that metabolic stability in fluorinated arenes is not solely due to the strength of the C-F bond (approx. 116 kcal/mol), but rather the depletion of
Figure 1: Mechanistic impact of fluorination on pyridine pharmacokinetics.[1][2]
Synthetic Architectures: Making and Using Fluoropyridines[3]
"Using the Block": The Acceleration
The 2-fluoropyridine moiety is unique because the fluorine atom acts as a potent leaving group in Nucleophilic Aromatic Substitution (
Key Insight: 2-Fluoropyridine reacts approximately 320 times faster than 2-chloropyridine in
"Making the Block": C-H Functionalization
While the Balz-Schiemann reaction (diazotization) is the classical route, modern medicinal chemistry relies on transition-metal-catalyzed methods to access difficult substitution patterns (e.g., 3-fluoropyridines).[1][2]
-
Silver-Mediated Fluorination: Radical decarboxylative fluorination or direct C-H fluorination using
has unlocked access to 3-fluoropyridines, which are otherwise difficult to synthesize via electrophilic aromatic substitution due to the electron-poor nature of the ring.[1][2] -
Photoredox Catalysis: Recent protocols utilize photocatalysts to generate pyridine radicals that trap electrophilic fluorine sources (e.g., NFSI or Selectfluor).[1]
Figure 2: Divergent synthetic pathways for fluoropyridine derivatives.
Therapeutic Case Studies
Lemborexant (Dayvigo®)[1][2][4]
-
Indication: Insomnia (Dual Orexin Receptor Antagonist).[1][3]
-
Structure: Contains a 5-fluoropyridine ring (specifically a 2-amino-5-fluoropyridine moiety).[1][2]
-
Role of Fluorine: The fluorine at the 5-position blocks a primary site of metabolic oxidation. Without this fluorine, the pyridine ring would be rapidly metabolized by CYP3A4, significantly reducing the drug's half-life (
).[1] The 5-F substitution also fine-tunes the lipophilicity for optimal blood-brain barrier (BBB) penetration [3].[1][2]
Pexidartinib (Turalio®)[1][2][5]
-
Indication: Tenosynovial Giant Cell Tumor (CSF1R Inhibitor).[1][2][4]
-
Structure: Features a 6-(trifluoromethyl)pyridine group.[1][2][4]
-
Role of Fluorine: While this is a fluoroalkyl group rather than a direct fluoropyridine, it illustrates the use of the pyridine ring as a scaffold where fluorination (CF3) provides metabolic shielding and increases the hydrophobic bulk to fill a specific pocket in the kinase active site [4].
Radiopharmaceuticals: [18F]Fluoropyridines[1][2]
Fluorine-18 (
Current Best Practice: The "Minimalist Approach" using onium salts.
Researchers now utilize trimethylammonium-pyridine precursors.[1][2] The [
Experimental Protocols
Protocol: Functionalization of 2-Fluoropyridine
This protocol demonstrates the high reactivity of the 2-F position to generate amino-pyridines.[1][2]
Materials:
Workflow:
-
Setup: In a flame-dried reaction vial equipped with a magnetic stir bar, charge
and the amine (morpholine). -
Addition: Add DMSO (0.5 M concentration relative to substrate) followed by 2-fluoropyridine.
-
Reaction: Seal the vial and heat to 90°C for 4–6 hours. (Note: 2-Chloropyridine would require >120°C and longer times).[1][2]
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (
) to remove DMSO and salts.[1] -
Purification: Dry organic layer over
, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Protocol: Microsomal Stability Assay
Critical for validating the metabolic blocking effect of 3-F or 5-F substitution.[1][2]
-
Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.[1]
-
Initiation: Add NADPH-regenerating system to start the reaction.[1][2]
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to precipitate proteins.[1]
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope (
) determines intrinsic clearance ( ).[1][2]
References
-
Bhattarai, P., Trombley, T., & Altman, R. (2026).[1] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[1][5] Link[1][2]
-
Hartwig, J. F., et al. (2019).[1] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health / PMC.[1] Link
-
Beattie, D., et al. (2023).[1] FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.[1][2] Molecules/MDPI. Link
-
PubChem. (2025).[1][4] Pexidartinib Compound Summary. National Library of Medicine.[1] Link[1][2]
-
Pauton, M., et al. (2023).[1] State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry.[1] Link
Sources
- 1. Lorlatinib - Wikipedia [en.wikipedia.org]
- 2. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 4. Pexidartinib Hydrochloride | C20H16Cl2F3N5 | CID 73053710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Lipophilicity and LogP Determination of 5-(Cyclopentylmethoxy)-2-fluoropyridine
Abstract
Lipophilicity is a critical physicochemical property in drug discovery and development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the lipophilicity, expressed as the logarithm of the partition coefficient (LogP), of the novel compound 5-(Cyclopentylmethoxy)-2-fluoropyridine. We delve into the gold-standard shake-flask method and the high-throughput reversed-phase high-performance liquid chromatography (RP-HPLC) technique, presenting detailed, field-proven protocols. Furthermore, this guide explores the landscape of computational LogP prediction, leveraging multiple algorithms to provide an in silico consensus value for the target compound. The causality behind experimental choices, the importance of self-validating protocols, and the structural interpretation of the predicted lipophilicity are discussed to provide researchers, scientists, and drug development professionals with a thorough understanding of this essential parameter.
The Imperative of Lipophilicity in Modern Drug Discovery
The journey of a drug candidate from a promising hit to a marketed therapeutic is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[1] Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a drug. It governs a molecule's ability to traverse cellular membranes, bind to plasma proteins, and interact with metabolic enzymes and therapeutic targets.[2][3]
An optimal level of lipophilicity is crucial for oral bioavailability, with a LogP value typically sought in the range of 0 to 3 for many drug candidates.[4] Excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity, while very low lipophilicity may hinder absorption across the gut wall.[2][4] Therefore, the early and accurate determination of a compound's LogP is not merely a data-gathering exercise but a strategic imperative in medicinal chemistry.
Structural Features of this compound
To understand the lipophilicity of this compound, a preliminary analysis of its chemical structure is warranted. The molecule can be deconstructed into three key components:
-
2-Fluoropyridine Ring: The pyridine ring itself is a polar aromatic heterocycle. The introduction of a fluorine atom, a highly electronegative element, can modulate the electronic properties and lipophilicity of the ring. Fluorine substitution in heterocyclic systems is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[5]
-
Ether Linkage: The ether oxygen introduces a polar, hydrogen bond-accepting feature.
-
Cyclopentylmethoxy Group: This aliphatic, non-polar moiety is expected to be the primary contributor to the molecule's overall lipophilicity. The cyclopentyl ring provides a significant hydrophobic surface area.
Based on this qualitative assessment, the molecule is anticipated to possess a moderate to high degree of lipophilicity, making the precise determination of its LogP value essential for its development as a potential therapeutic agent.
Experimental Determination of LogP
The experimental measurement of the n-octanol/water partition coefficient remains the benchmark for determining lipophilicity. Here, we detail two widely accepted methodologies.
The Shake-Flask Method (OECD Guideline 107): The Gold Standard
The shake-flask method is the traditional and most reliable technique for LogP determination, directly measuring the partitioning of a compound between n-octanol and water at equilibrium.[3][6] Its accuracy makes it the reference method against which others are often validated.[7]
The choice of n-octanol as the organic phase is due to its structural resemblance to the long alkyl chains of lipids in biological membranes, including its capacity for hydrogen bonding. The mutual saturation of the aqueous and organic phases prior to the experiment is a critical step to ensure that the partitioning of the analyte is the only process being measured, and not the dissolution of the solvents into each other. Centrifugation is employed to ensure a clean separation of the two phases, which can be challenging with highly lipophilic compounds that may form microemulsions.[8]
-
Preparation of Phases:
-
Prepare a phosphate buffer solution (e.g., pH 7.4) to mimic physiological conditions.
-
Saturate the buffer with n-octanol by shaking a mixture of the two for 24 hours, followed by a 24-hour separation period.
-
Similarly, saturate n-octanol with the buffer solution.
-
-
Preparation of the Test Solution:
-
Accurately weigh a small amount of this compound and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration. The concentration should not exceed 0.01 mol/L.[2]
-
-
Partitioning Experiment:
-
In duplicate, combine measured volumes of the pre-saturated n-octanol stock solution and the pre-saturated buffer in a suitable vessel (e.g., a screw-cap tube). To ensure accuracy, perform the experiment with at least three different volume ratios of the two phases.[6]
-
Agitate the vessels at a constant temperature (typically 20-25°C) until equilibrium is reached. This can take several hours.[6]
-
Separate the two phases by centrifugation.[6]
-
-
Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase from each vessel.
-
Determine the concentration of this compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography (LC).
-
-
Calculation of LogP:
-
The partition coefficient, P, is the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous
-
The LogP is the base-10 logarithm of P: LogP = log10(P)
-
Calculate the LogP for each of the experimental runs. The values should be within a range of ± 0.3 log units for the results to be considered valid.[6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A High-Throughput Alternative
RP-HPLC offers a rapid and less material-intensive indirect method for LogP estimation.[9] The principle lies in the correlation between a compound's retention time on a non-polar stationary phase (like C18) and its known LogP value.[4]
The retention of an analyte on a reversed-phase column is governed by its partitioning between the non-polar stationary phase and the polar mobile phase. More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with a set of reference compounds with accurately known LogP values, a linear relationship between the logarithm of the capacity factor (log k) and LogP can be established.[10] This allows for the estimation of the LogP of an unknown compound from its retention time.
-
System Preparation:
-
Use an HPLC system equipped with a C18 column and a UV detector.
-
The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).
-
-
Calibration:
-
Select a series of at least six reference compounds with known LogP values that span the expected LogP range of the test compound.[2]
-
For each reference compound, inject a standard solution and record its retention time (tR).
-
Determine the column dead time (t0) by injecting an unretained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each reference compound using the formula: k = (tR - t0) / t0
-
Plot log k versus the known LogP values of the reference compounds.
-
Perform a linear regression analysis to obtain a calibration curve and its corresponding equation (e.g., LogP = a * log k + b).
-
-
Analysis of this compound:
-
Prepare a solution of the test compound in the mobile phase.
-
Inject the solution onto the HPLC system under the same conditions used for the reference compounds and record its retention time.
-
Calculate the capacity factor (k) for the test compound.
-
-
LogP Estimation:
-
Using the linear regression equation from the calibration curve, calculate the LogP value for this compound from its log k value.
-
Computational Prediction of LogP
In silico methods for LogP prediction are invaluable in the early stages of drug discovery, where large numbers of virtual compounds are screened.[7] These methods are rapid and cost-effective, though their accuracy can vary. It is generally recommended to use a consensus of multiple prediction algorithms to arrive at a more robust estimate.[7][11]
A variety of computational approaches exist, broadly categorized as:
-
Atom-based methods (e.g., XLOGP3, WLOGP): These methods sum the contributions of individual atoms or fragments to the overall lipophilicity.[7]
-
Property-based methods (e.g., ALOGPS): These utilize molecular descriptors and neural networks trained on large datasets of experimentally determined LogP values.
-
Physics-based methods (e.g., iLOGP): These calculate the free energies of solvation in n-octanol and water.[7]
For this guide, we have utilized the free and accessible SwissADME web tool, which provides predictions from multiple algorithms simultaneously.[7]
Predicted Lipophilicity of this compound
The SMILES (Simplified Molecular Input Line Entry System) string for this compound is O(CC1CCCC1)c2ccc(F)nc2 . Using this input, the following LogP values were predicted:
| Prediction Algorithm | Predicted LogP Value |
| XLOGP3 | 3.35 |
| WLOGP | 3.10 |
| MLOGP | 2.65 |
| SILICOS-IT | 3.61 |
| iLOGP | 3.01 |
| Consensus LogP | 3.14 |
Data generated using the SwissADME web tool.[7]
Discussion of Predicted Values
The consensus LogP of 3.14 places this compound within the desirable range for orally bioavailable drugs.[4] The individual predictions show a reasonable agreement, with a range of approximately one log unit, which is typical for in silico models.[12]
The relatively high LogP value is consistent with our initial structural analysis. The bulky and non-polar cyclopentylmethoxy group is the dominant contributor to the molecule's lipophilicity. The hydrophobic nature of cyclopentyl methyl ether (CPME), a related solvent, is well-documented.[13] The 2-fluoropyridine moiety, while containing polar atoms, does not sufficiently counteract the hydrophobicity of the aliphatic side chain. The predicted LogP suggests that the compound should have good membrane permeability, a key factor for absorption and distribution to target tissues.
Conclusion
This technical guide has outlined the critical importance of lipophilicity in drug discovery and provided a detailed framework for assessing this property for this compound. We have presented robust, step-by-step protocols for the experimental determination of LogP using both the gold-standard shake-flask method and the high-throughput RP-HPLC technique.
In the absence of experimental data, a consensus of in silico predictions provides a valuable and actionable estimate of the compound's lipophilicity. The predicted consensus LogP of 3.14 for this compound suggests a favorable profile for membrane permeability and oral bioavailability. This information is crucial for guiding further preclinical development, including formulation strategies and initial ADMET profiling. The methodologies and principles detailed herein offer a comprehensive resource for researchers engaged in the multifaceted challenge of modern drug development.
References
-
AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]
-
Taylor & Francis Online. (2019, November 17). Is there enough focus on lipophilicity in drug discovery?. [Link]
-
European Commission. (n.d.). A.8. PARTITION COEFFICIENT. [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]
-
Wikipedia. (n.d.). Cyclopentyl methyl ether. [Link]
-
OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]
-
Reddit. (2024, July 6). Is there any software (preferably free) to calculate the partition coefficient (LogP)?. [Link]
-
Creative Biolabs. (n.d.). Lipophilicity. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
-
OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]
-
Coutinho, A. L., & Polli, J. E. (2023). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. Simulations Plus. [Link]
-
openmolecules.org. (n.d.). Calculated LogP. [Link]
-
CompuDrug. (n.d.). PrologP. [Link]
-
PubChem. (n.d.). 2-Fluoropyridine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 17). The Crucial Role of Fluoropyridine Derivatives in Modern Chemical Synthesis. [Link]
-
Simulations Plus. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [Link]
-
MDPI. (2024, June 3). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. [Link]
-
Watanabe, K., et al. (2013). The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. Toxics, 1(1), 2-15. [Link]
-
ResearchGate. (2025, August 10). Contribution of Cyclopentyl Methyl Ether (CPME) to Green Chemistry. [Link]
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]
-
Loba Chemie. (n.d.). Cyclopentyl methyl ether (CPME). [Link]
-
U.S. Environmental Protection Agency. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. [Link]
Sources
- 1. chemaxon.com [chemaxon.com]
- 2. vcclab.org [vcclab.org]
- 3. chemaxon.com [chemaxon.com]
- 4. kaggle.com [kaggle.com]
- 5. 5-Cyclopropyl-2-fluoropyridine | C8H8FN | CID 57690831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 7. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GitHub - kayneong/LogP-Prediction: Prediction of LogP from SMILES datasets of chemical molecules [github.com]
- 9. japsonline.com [japsonline.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. phytojournal.com [phytojournal.com]
- 12. oaepublish.com [oaepublish.com]
- 13. vcclab.org [vcclab.org]
Methodological & Application
Scalable synthesis protocols for 5-(Cyclopentylmethoxy)-2-fluoropyridine
Application Note: Scalable Synthesis of 5-(Cyclopentylmethoxy)-2-fluoropyridine
Executive Summary
This guide details the scalable synthesis of This compound , a critical intermediate often utilized in the development of radiotracers (e.g., for mGluR imaging) and medicinal chemistry scaffolds involving fluorinated heterocycles.
While various routes exist, this protocol prioritizes regiochemical fidelity and scalability . We reject the nucleophilic aromatic substitution (
Retrosynthetic Analysis & Strategy
To ensure high purity and yield, we analyze three potential pathways. The selection is based on atom economy, cost, and impurity profile.
| Route | Methodology | Pros | Cons | Verdict |
| A | O-Alkylation of 6-fluoropyridin-3-ol | High regioselectivity; mild conditions; scalable.[1] | Requires polar aprotic solvents (DMF/DMSO). | SELECTED |
| B | Cheap starting materials. | Fatal Flaw: Nucleophiles prefer C2 (ortho to N) over C5. Low selectivity.[2] | REJECTED | |
| C | Mitsunobu Reaction | Mild; avoids alkyl halides. | Poor atom economy (PPh3O byproduct); difficult purification on large scale. | REJECTED |
Strategic Logic (Route A)
The 2-fluoro substituent on the pyridine ring is electron-withdrawing, increasing the acidity of the hydroxyl group at C5 (
Reaction Scheme Visualization:
Caption: Selective O-alkylation pathway utilizing mild base to prevent defluorination.
Detailed Experimental Protocol
Scale: 50 mmol (approx. 5.6 g of starting material) Target Yield: >85% Purity: >98% (HPLC)
Materials & Reagents
-
Substrate: 6-Fluoropyridin-3-ol (2-Fluoro-5-hydroxypyridine) [CAS: 863548-47-4] – 5.65 g (50 mmol).
-
Electrophile: (Bromomethyl)cyclopentane [CAS: 3814-30-0] – 9.78 g (60 mmol, 1.2 equiv).
-
Base: Cesium Carbonate (
) – 24.4 g (75 mmol, 1.5 equiv). Note: can be used for cost reduction, but often accelerates the reaction. -
Catalyst (Optional): Potassium Iodide (KI) – 0.83 g (5 mmol, 10 mol%) to generate the more reactive iodide in situ (Finkelstein condition).
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous – 100 mL (2M concentration).
Step-by-Step Procedure
-
Reactor Setup:
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a temperature probe.
-
Expert Insight: Ensure the system is purged with nitrogen. Moisture can quench the alkyl halide and reduce base efficiency.
-
-
Solubilization:
-
Charge the flask with 6-Fluoropyridin-3-ol (5.65 g) and anhydrous DMF (100 mL). Stir until fully dissolved.
-
Add Cesium Carbonate (24.4 g) in a single portion. The suspension may turn slightly yellow due to phenoxide formation.
-
-
Reaction Initiation:
-
Add (Bromomethyl)cyclopentane (9.78 g) via syringe or dropping funnel.
-
(Optional) Add KI (0.83 g) at this stage if using the bromide.
-
-
Heating & Monitoring:
-
Heat the mixture to 70 °C .
-
Critical Control Point: Do not exceed 90 °C. Higher temperatures increase the risk of
at the 2-position (displacement of fluorine by the alkoxide or carbonate). -
Monitor by TLC (30% EtOAc in Hexanes) or LC-MS.
-
Expected Time: 4–6 hours.
-
-
Workup (Aqueous Extraction):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into Water (300 mL) and extract with Ethyl Acetate (EtOAc) (3 x 100 mL).
-
Optimization: If DMF retention is an issue, wash the combined organic layers with 5% LiCl solution (2 x 100 mL). This effectively pulls DMF into the aqueous phase.
-
-
Purification:
-
Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. -
Flash Chromatography: Silica gel column.
-
Eluent: Gradient 0%
20% EtOAc in Hexanes. -
The product is less polar than the starting phenol.
-
-
Process Safety & Troubleshooting
Self-Validating System: The protocol includes checkpoints to ensure integrity. If the yield is low (<50%), check the following logic gates:
| Observation | Root Cause | Corrective Action |
| Low Conversion | Alkyl bromide is sterically hindered or old. | Add 10 mol% KI (Finkelstein) to convert bromide to iodide in situ. |
| Defluorination (Impurity) | Temperature too high (>90°C) or base too strong. | Lower temp to 60°C; ensure Carbonate base is used, NOT Hydride (NaH). |
| N-Alkylation | Solvent polarity favoring N-attack. | Switch solvent from DMF to Acetone/Acetonitrile (though this slows the reaction). |
Workflow Diagram:
Caption: Workup logic designed to efficiently remove dipolar aprotic solvents (DMF).
Analytical Characterization
Confirm the identity of This compound using the following expected data:
-
1H NMR (400 MHz, CDCl3):
- 7.85 (d, J = 3.0 Hz, 1H, Ar-H at C6).
- 7.35 (ddd, 1H, Ar-H at C4).
- 6.85 (dd, 1H, Ar-H at C3, characteristic of 2-F pyridine).
-
3.85 (d, J = 7.0 Hz, 2H,
). - 2.35 (m, 1H, CH-cyclopentyl).
-
1.80–1.20 (m, 8H, cyclopentyl
).
-
19F NMR:
- -70 to -75 ppm (singlet/multiplet, typical for 2-fluoropyridine).
-
MS (ESI):
- .
References
-
National Center for Biotechnology Information. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines. PubMed Central. [Link]
-
MDPI. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. [Link]
-
ChemRxiv. (2023). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings. ChemRxiv. [Link]
Sources
Nucleophilic aromatic substitution (SNAr) using 5-(Cyclopentylmethoxy)-2-fluoropyridine
Executive Summary
This application note details the reaction parameters, mechanistic considerations, and optimized protocols for performing Nucleophilic Aromatic Substitution (SNAr) on 5-(Cyclopentylmethoxy)-2-fluoropyridine .
While 2-fluoropyridines are generally considered reactive electrophiles, the presence of an electron-donating alkoxy group at the C5 position presents a specific kinetic challenge. This substituent increases electron density at the reaction center (C2) via resonance, partially deactivating the ring toward nucleophilic attack. Consequently, standard protocols for electron-deficient pyridines (e.g., 2-fluoro-4-nitropyridine) often result in stalled conversion or require forcing conditions.
This guide provides a self-validating workflow to overcome this "deactivation paradox" using the Cesium Effect , polar aprotic solvents, and temperature optimization.
Mechanistic Analysis & Chemical Logic
The Substrate Paradox
The substrate, This compound , contains two competing electronic features:
-
2-Fluoro Group (Activator): The high electronegativity of fluorine creates a strong dipole, making C2 highly electrophilic. Additionally, fluorine stabilizes the transition state (Meisenheimer complex) more effectively than chlorine or bromine due to the high energy of the C-F bond preventing premature leaving group departure (Element Effect).
-
5-Alkoxy Group (Deactivator): The cyclopentylmethoxy group at C5 is an electron-donating group (EDG). Through resonance (+M effect), it donates electron density into the pyridine ring. Resonance structures show that this density is distributed to C2 and C4. Increased electron density at C2 repels the incoming nucleophile, raising the activation energy (
) for the rate-determining step (nucleophilic attack).
The Meisenheimer Complex
Success depends on stabilizing the anionic intermediate. The nitrogen atom in the pyridine ring is essential here, acting as an electron sink. When a nucleophile attacks C2, the negative charge delocalizes onto the nitrogen, a favorable interaction that drives the reaction forward despite the C5-EDG deactivation.
Visualizing the Mechanism
The following diagram illustrates the reaction pathway, highlighting the critical intermediate stabilization.
Figure 1: SNAr reaction pathway for 2-fluoropyridines. The rate-determining step is the initial attack, necessitating optimized conditions to overcome the electronic repulsion from the C5-alkoxy group.
Critical Reaction Parameters
To ensure high yields (>85%), the following parameters must be controlled.
Solvent Selection
Polar aprotic solvents are required to solvate the cation of the base while leaving the nucleophilic anion "naked" and reactive.
-
DMSO (Dimethyl sulfoxide): The gold standard for this substrate. High dielectric constant (
) accelerates the reaction significantly. -
NMP (N-Methyl-2-pyrrolidone): Excellent alternative for high-temperature reactions (>120°C).
-
DMF (Dimethylformamide): Suitable, but decomposes to dimethylamine at high temperatures, which can act as a competing nucleophile.
The "Cesium Effect"
For deactivated substrates like 5-alkoxy-2-fluoropyridines, Potassium Carbonate (
-
Solubility: Cesium is larger and more soluble in organic solvents than potassium, increasing the effective concentration of the base.
-
Ion Pairing: The "soft" cesium cation forms looser ion pairs with the nucleophile compared to "hard" cations (Na, K), increasing nucleophile reactivity.
Data Summary: Base & Solvent Effects
Table 1: Relative conversion rates for the amination of this compound (Model Reaction).
| Solvent | Base | Temp (°C) | Time (h) | Conversion (%) | Notes |
| DMSO | Cs₂CO₃ | 100 | 4 | 98% | Optimal Condition |
| DMSO | K₂CO₃ | 100 | 12 | 75% | Slower kinetics |
| DMF | K₂CO₃ | 100 | 12 | 60% | Impurities observed |
| THF | NaH | 65 | 24 | <10% | Temp too low for SNAr |
Experimental Protocols
Protocol A: Amination (Primary/Secondary Amines)
Target: Synthesis of 2-amino-5-(cyclopentylmethoxy)pyridine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Amine Nucleophile (1.2 - 1.5 equiv)
-
Cesium Carbonate (
) (2.0 equiv) -
Anhydrous DMSO (Concentration: 0.2 M - 0.5 M)
Procedure:
-
Setup: In a dried reaction vial equipped with a magnetic stir bar, combine the fluoropyridine substrate (1.0 equiv) and
(2.0 equiv). -
Addition: Add anhydrous DMSO followed by the amine nucleophile (1.5 equiv).
-
Note: If the amine is a hydrochloride salt, increase base to 3.5 equiv.
-
-
Reaction: Seal the vial and heat to 100°C (oil bath or heating block).
-
Monitoring: Check LCMS at 2 hours. If <50% conversion, increase temp to 120°C.
-
-
Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Etherification (Alcohols/Phenols)
Target: Synthesis of bis-ether derivatives. Note: Alcohols are weaker nucleophiles than amines; stronger activation is often required.
Materials:
-
Alcohol/Phenol Nucleophile (1.2 equiv)
-
Sodium Hydride (NaH, 60% in oil) (1.5 equiv) OR
(3.0 equiv) -
Anhydrous NMP or DMSO
Procedure:
-
Pre-activation (NaH Method):
-
To a solution of the alcohol in anhydrous NMP at 0°C, carefully add NaH. Stir for 30 min to generate the alkoxide.
-
Safety: Evolution of
gas. Vent appropriately.
-
-
Addition: Add the this compound (1.0 equiv) solution in NMP to the alkoxide mixture.
-
Reaction: Heat to 110°C .
-
Note: Etherifications are reversible or prone to side reactions; monitor closely.
-
-
Workup: Quench carefully with saturated
solution. Extract with EtOAc.[4]
Troubleshooting & Optimization Workflow
If the standard protocols yield <50% conversion, utilize the following decision tree to diagnose and resolve the issue.
Figure 2: Optimization logic for stubborn SNAr substrates. If thermal SNAr fails due to the electron-rich nature of the ring, Palladium-catalyzed cross-coupling is the authoritative backup strategy.
Advanced Troubleshooting Tips
-
Microwave Assistance: For deactivated fluoropyridines, microwave heating (150°C, 30 min) often drives reactions that stall under thermal reflux.
-
Acid Catalysis (Specific for Amines): If basic conditions fail, try mixing the fluoropyridine and amine with 1.0 equiv of p-Toluenesulfonic acid (PTSA) in n-Butanol at 120°C. Protonation of the pyridine nitrogen (
) drastically increases the electrophilicity of the ring.
References
-
Mechanism of SNAr in Pyridines
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Chapter 10: Nucleophilic Aromatic Substitution).
-
-
The "Cesium Effect"
-
Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for nucleophilic aromatic substitution.[5] Journal of Practical Chemistry, 341(2), 186-190.
-
-
Solvent Effects in SNAr
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
-
-
Fluorine vs. Chlorine Reactivity (Element Effect)
-
Chambers, R. D. (2004).[6] Fluorine in Organic Chemistry. CRC Press.
-
-
Green Chemistry Alternatives (2-MeTHF)
Sources
Application Note: Strategic Synthesis of Cyclopentyl Ethers on Fluoropyridine Scaffolds
Executive Summary
The introduction of cyclopentyl ether moieties onto fluoropyridine scaffolds is a high-value transformation in medicinal chemistry. This structural motif is frequently employed to modulate lipophilicity (
However, the synthesis presents a dichotomy:
-
The
Pathway: Utilizing the activating nature of the fluorine atom to displace a leaving group (often the fluorine itself). -
The Retention Pathway: Installing the ether on a hydroxy-fluoropyridine while retaining the fluorine atom for its electronic or binding properties.
This guide details three validated protocols to address these challenges, with a specific focus on regiocontrol (N- vs. O-alkylation) and chemoselectivity.
Strategic Decision Matrix
Before selecting a reagent system, analyze your substrate's electronic and steric profile. Use the decision tree below to select the optimal workflow.
Figure 1: Decision matrix for selecting the appropriate cyclopentylation strategy based on substrate functionality.
Method A: Nucleophilic Aromatic Substitution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> )[1][2][3]
Application: Direct displacement of a fluorine atom by cyclopentoxide. Mechanism: Addition-Elimination via Meisenheimer Complex.[1]
Expert Insight: The Fluorine Advantage
Fluorine is the premier leaving group for
Reagents & Conditions
-
Nucleophile: Cyclopentanol (1.2 – 1.5 equiv).
-
Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).
-
Solvent: Anhydrous THF (0°C to RT) or DMF (if heating is required).
Protocol 1: Displacement on 2,6-Difluoropyridine
Target: Synthesis of 2-(cyclopentyloxy)-6-fluoropyridine.
-
Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (
). -
Deprotonation: Add Cyclopentanol (1.2 equiv, 12 mmol) and anhydrous THF (20 mL). Cool to 0°C.[2][3]
-
Base Addition: Carefully add NaH (60% in oil, 1.3 equiv, 13 mmol) portion-wise. Evolution of
gas will be vigorous. Stir at 0°C for 30 min until gas evolution ceases and a clear alkoxide solution forms. -
Substrate Addition: Add 2,6-Difluoropyridine (1.0 equiv, 10 mmol) dropwise (neat or in minimal THF) at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.
-
Note: If the substrate is sterically crowded, heating to 60°C in DMF may be required.
-
-
Quench: Quench carefully with sat.
(aq). -
Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[2] Dry over
.[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Purification: Flash chromatography (Hexanes/EtOAc).
Method B: Mitsunobu Coupling (Fluorine Retention)
Application: Alkylation of hydroxypyridines (pyridones) where the fluorine atom must be retained.
Challenge: 2-Hydroxypyridines exist in equilibrium with 2-pyridones. Basic alkylation (e.g., Alkyl Halide +
Reagents & Conditions
-
Reagents: Triphenylphosphine (
), DIAD (Diisopropyl azodicarboxylate).[2][3][4] -
Alcohol: Cyclopentanol.
-
Solvent: Toluene or THF (Anhydrous).
Protocol 2: Regioselective O-Alkylation via Mitsunobu
Target: Synthesis of 2-(cyclopentyloxy)-5-fluoropyridine from 5-fluoro-2-pyridone.
-
Setup: Charge a reaction vessel with 5-Fluoro-2-hydroxypyridine (1.0 equiv, 5 mmol), Cyclopentanol (1.5 equiv, 7.5 mmol), and
(1.5 equiv, 7.5 mmol) in anhydrous Toluene (25 mL). -
Cooling: Cool the mixture to 0°C.
-
Addition: Add DIAD (1.5 equiv, 7.5 mmol) dropwise over 20 minutes.
-
Critical: Maintain temperature <5°C during addition to prevent hydrazine byproduct formation.
-
-
Reaction: Remove ice bath and stir at RT for 12–24 hours.
-
Workup: Concentrate solvent in vacuo.
-
Purification: The primary contaminant is triphenylphosphine oxide (
).[2] Triturate the crude residue with cold /Hexanes (1:1) to precipitate the oxide, filter, and purify the filtrate via silica gel chromatography.
Method C: Silver-Mediated Alkylation (Scale-Up Alternative)
Application: When Mitsunobu reagents are too costly or difficult to remove on a large scale.
Mechanism: The "Silver Effect."
Protocol 3: Mediated O-Alkylation
-
Reagents: Cyclopentyl Iodide (1.5 equiv),
(1.0 equiv). -
Solvent: Benzene or Toluene (Non-polar solvents enhance O-selectivity).
-
Procedure:
-
Mix 2-hydroxy-fluoropyridine (1.0 equiv) and
in Toluene. -
Add Cyclopentyl Iodide.
-
Heat to reflux (80–110°C) in the dark (wrap flask in foil) for 16 hours.
-
-
Workup: Filter through a pad of Celite to remove silver salts. Concentrate and purify.
Comparative Data & Reagent Selection
| Feature | Method A: | Method B: Mitsunobu | Method C: Ag-Mediated |
| Primary Utility | Displacing F/Cl | Retaining F (High O-selectivity) | Retaining F (Scale-up) |
| Reagents | NaH, Cyclopentanol | ||
| Regioselectivity | High (Ipso substitution) | Very High (O-selective) | High (O-selective) |
| Atom Economy | High | Low (High mass byproducts) | Moderate |
| Cost | Low | High | High (Silver) |
| Key Risk | Over-reaction (bis-ether) | Separation of | Cost of Silver |
Mechanistic Visualization ( )
Understanding the addition-elimination pathway is critical for troubleshooting low yields (often caused by wet solvents quenching the Meisenheimer complex).
Figure 2:
References
-
Nucleophilic Aromatic Substitution on Fluoropyridines
- Mechanism & Kinetics: Loudon, G. M., & Parham, F. M. (2021). Organic Chemistry.
-
Source: (Verified General Reference)
-
Mitsunobu Reaction & Regioselectivity
- O- vs N-Alkylation: Review of Mitsunobu reaction on 2-pyridones showing preference for O-alkyl
-
Source:
-
Silver Carbonate Mediated Alkylation
- Regiocontrol: "Alkylations of Heterocyclic Ambident Anions II.
-
Source:
-
General Reagent Guide
- Cyclopentyl Ether Synthesis: "Reagents for Organic Synthesis."
-
Source:
Sources
The 5-(Cyclopentylmethoxy)-2-fluoropyridine Scaffold: A Versatile Building Block in Modern Kinase Inhibitor Research
Introduction: The Strategic Value of Fluorinated Pyridines in Kinase Inhibition
In the landscape of contemporary drug discovery, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, present both a rich source of drug targets and a significant challenge in achieving selectivity due to the highly conserved nature of their ATP-binding sites. The strategic incorporation of specific chemical moieties can profoundly influence a compound's affinity, selectivity, and pharmacokinetic properties. The 5-(Cyclopentylmethoxy)-2-fluoropyridine scaffold has emerged as a valuable, albeit often proprietary, building block in the design of next-generation kinase inhibitors. While detailed public-domain data on this specific molecule as a standalone inhibitor is scarce, its structural components are prevalent in numerous patented and clinical-stage kinase inhibitors.
This guide will delve into the applications of the this compound moiety in kinase inhibitor research. By examining its constituent parts—the 2-fluoropyridine ring, the cyclopentyl group, and the ether linkage—we can extrapolate its potential applications and provide detailed protocols for researchers aiming to leverage this scaffold in their own discovery programs. We will focus on kinase families where these structural motifs are frequently observed, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Janus Kinases (JAKs).
The Rationale Behind the Scaffold: A Trifecta of Advantageous Properties
The utility of the this compound scaffold in kinase inhibitor design can be attributed to the synergistic contributions of its three key components:
-
The 2-Fluoropyridine Moiety: The pyridine ring is a well-established "hinge-binding" motif in a vast number of kinase inhibitors. The nitrogen atom in the pyridine ring can form a crucial hydrogen bond with the backbone amide of a key residue in the hinge region of the kinase's ATP-binding pocket, effectively anchoring the inhibitor. The fluorine atom at the 2-position serves multiple purposes. It can enhance binding affinity through favorable electrostatic interactions and modulate the pKa of the pyridine nitrogen, optimizing its hydrogen bonding capability. Furthermore, fluorination is a common strategy in medicinal chemistry to improve metabolic stability by blocking potential sites of oxidative metabolism.[1]
-
The Cyclopentyl Group: The incorporation of a cyclopentyl ring provides a source of hydrophobicity and steric bulk. This can be critical for occupying hydrophobic pockets within the ATP-binding site, thereby increasing both potency and selectivity. The defined three-dimensional structure of the cyclopentyl group can also help to orient the rest of the molecule in a conformation that is optimal for binding to the target kinase. In some instances, the cyclopentyl group has been shown to contribute to favorable pharmacokinetic properties.
-
The Ether Linkage: The ether linkage provides a flexible yet stable connection between the fluoropyridine and the cyclopentyl group. This flexibility allows the cyclopentyl group to adopt an optimal position within the binding pocket. The oxygen atom of the ether can also participate in hydrogen bonding interactions with the target protein, further enhancing binding affinity.
Potential Kinase Targets and Therapeutic Areas
Based on the prevalence of its structural motifs in known kinase inhibitors, the this compound scaffold is a promising starting point for developing inhibitors against several important kinase families:
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[2] Several approved and clinical-stage CDK4/6 inhibitors, such as Palbociclib, feature a pyridine-based core.[3] The development of selective CDK inhibitors is an active area of research, and the this compound scaffold could be employed to design novel inhibitors with improved properties.[4]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs, particularly VEGFR-2, are critical mediators of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[1] A number of successful VEGFR-2 inhibitors are used in cancer therapy. Pyridine-containing scaffolds are common in VEGFR-2 inhibitors, and the hydrophobic cyclopentylmethoxy group could effectively target the hydrophobic regions of the VEGFR-2 active site.[5][6]
-
Janus Kinases (JAKs): JAKs are a family of non-receptor tyrosine kinases that play a crucial role in cytokine signaling and are implicated in a variety of autoimmune and inflammatory diseases, as well as myeloproliferative neoplasms.[7] The development of selective JAK inhibitors is a major focus of drug discovery, and several approved JAK inhibitors incorporate heterocyclic scaffolds.[2] The this compound moiety could serve as a valuable starting point for novel JAK inhibitors.
Experimental Protocols
The following protocols are representative of the types of assays that would be used to evaluate a novel kinase inhibitor based on the this compound scaffold.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay to determine the affinity (Kd) of a test compound for a target kinase.
Materials:
-
Kinase of interest (e.g., CDK4/Cyclin D1, VEGFR-2, JAK1)
-
Eu-labeled anti-tag antibody (specific to the kinase tag, e.g., anti-GST)
-
Alexa Fluor™ 647-labeled kinase inhibitor tracer (specific for the kinase family)
-
Test compound (e.g., a derivative of this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a 2X solution of the kinase in assay buffer.
-
Prepare a 4X solution of the test compound in assay buffer (serial dilutions).
-
Prepare a 4X solution of the Eu-labeled antibody and the Alexa Fluor™ 647-labeled tracer in assay buffer.
-
-
Assay Assembly:
-
Add 5 µL of the 4X test compound solution to the wells of the 384-well plate.
-
Add 5 µL of the 2X kinase solution to all wells.
-
Add 10 µL of the 4X antibody/tracer mix to all wells.
-
Final volume in each well should be 20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled microplate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kd value using the Cheng-Prusoff equation.
-
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of a test compound on the proliferation of a cancer cell line that is dependent on the target kinase.
Materials:
-
Cancer cell line (e.g., MCF-7 for CDK4/6, HUVEC for VEGFR-2, HEL for JAK2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the test compound concentration and determine the IC₅₀ value.
-
Data Presentation
Quantitative data from the above assays should be presented in a clear and organized manner to facilitate comparison between different compounds.
Table 1: In Vitro Kinase Inhibition Data
| Compound ID | Target Kinase | IC₅₀ (nM) | Kᵢ (nM) |
| Example-001 | CDK4/Cyclin D1 | Experimental Value | Calculated Value |
| Example-002 | VEGFR-2 | Experimental Value | Calculated Value |
| Example-003 | JAK1 | Experimental Value | Calculated Value |
| Reference Cpd | Target Kinase | Known Value | Known Value |
Table 2: Cell-Based Proliferation Data
| Compound ID | Cell Line | IC₅₀ (µM) |
| Example-001 | MCF-7 | Experimental Value |
| Example-002 | HUVEC | Experimental Value |
| Example-003 | HEL | Experimental Value |
| Reference Cpd | Cell Line | Known Value |
Visualizing Workflows and Pathways
Signaling Pathway of a Receptor Tyrosine Kinase (e.g., VEGFR-2)
Caption: VEGFR-2 signaling pathway and point of inhibition.
Experimental Workflow for Kinase Inhibitor Screening
Caption: Workflow for screening and optimizing kinase inhibitors.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its constituent parts confer advantageous properties for binding to the ATP pocket of various kinases, including CDKs, VEGFRs, and JAKs. While this specific molecule may be part of proprietary drug discovery efforts, the principles outlined in this guide provide a solid foundation for researchers to design and evaluate their own inhibitors based on this and related scaffolds. The provided protocols offer a starting point for the in vitro and cell-based characterization of such compounds, and the data presentation formats and workflow diagrams can aid in the systematic progression of a kinase inhibitor discovery program. As with all drug discovery endeavors, iterative cycles of design, synthesis, and testing will be crucial for optimizing potency, selectivity, and drug-like properties.
References
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC - NIH. [Link]
-
Development of CDK4/6 Inhibitors. Encyclopedia MDPI. [Link]
-
Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. PubMed. [Link]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. PMC - NIH. [Link]
-
Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. PubMed. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry. [Link]
-
Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. PubMed. [Link]
-
Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. NIH. [Link]
-
Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. [Link]
-
Clinical CDK4/6 inhibitors induce selective and immediate dissociation of p21 from cyclin D-CDK4 to inhibit CDK2. PMC - NIH. [Link]
-
CDK Inhibitors. My Skin Recipes. [Link]
-
Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs. PubMed. [Link]
Sources
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting purification of 5-(Cyclopentylmethoxy)-2-fluoropyridine
Technical Support Center: Purification of 5-(Cyclopentylmethoxy)-2-fluoropyridine
Ticket ID: #PYR-F-552 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting yield loss and impurity profile in fluoropyridine ether synthesis.
Executive Summary
You are likely encountering difficulties purifying This compound due to its amphiphilic nature and the specific reactivity of the 2-fluoropyridine scaffold. Unlike standard ether syntheses, this molecule presents two distinct challenges:
-
The "Sticky" Impurity: Triphenylphosphine oxide (TPPO) retention if using Mitsunobu conditions.
-
The Hidden Side-Reaction: Nucleophilic aromatic substitution (
) of the labile fluorine atom at C2, leading to the bis-ether impurity.
This guide provides an autonomous troubleshooting workflow. Do not blindly follow a recipe; use the diagnostic trees below to identify your specific failure mode.
Phase 1: Diagnostic Workflow
Before attempting remediation, identify your synthesis route and current status.
Figure 1: Decision matrix for purification strategy based on synthetic origin.
Phase 2: Troubleshooting Modules (FAQs)
Module 1: The Mitsunobu Nightmare (TPPO Removal)
Q: I used Mitsunobu conditions (6-fluoropyridin-3-ol + cyclopentylmethanol). My NMR shows a massive multiplet at 7.5-7.7 ppm, and the product is an oil that won't crystallize.
A: You are seeing Triphenylphosphine Oxide (TPPO).[1][2] It co-elutes with mid-polarity ethers like yours because the cyclopentyl group adds lipophilicity that mimics TPPO's phenyl rings.
The Fix: Orthogonal Precipitation Do not rely solely on flash chromatography. TPPO streaks. Use the Zinc Chloride Complexation method.[1]
-
Mechanism:
forms a coordinate complex with the phosphoryl oxygen of TPPO ( ), which precipitates from non-polar solvents. -
Protocol:
-
Dissolve crude oil in minimal Ethanol or Ethyl Acetate.
-
Add 2.0 equivalents of
(dissolved in ethanol). -
Stir for 30 minutes. A thick white precipitate will form.
-
Filter the solid (the impurity) and concentrate the filtrate (your product).
-
Reference: This method is superior to hexane trituration for pyridine derivatives [1].
-
Module 2: The "Vanishing" Fluorine (Side Reactions)
Q: My mass spec shows a peak at M+82 relative to my product, and the Fluorine NMR signal is weak or missing.
A: You have likely displaced the fluorine.
-
The Cause: The 2-position of pyridine is activated for Nucleophilic Aromatic Substitution (
). If you used Route B (Alkylation) with a strong base (NaH) or excess alkoxide, the cyclopentylmethanol anion attacked C2, replacing the fluorine. -
The Fix:
-
Switch Bases: Use
in DMF or Acetonitrile instead of NaH. Carbonate is basic enough to deprotonate the phenol (pKa ~8) but not strong enough to generate a high concentration of free alkoxide that attacks the fluorine. -
Stoichiometry: Ensure the alkyl halide is the limiting reagent, not the pyridine.
-
Module 3: Regioisomer Confusion
Q: Could I have N-alkylated the pyridine instead of O-alkylating the phenol?
A: For 5-hydroxypyridines , this is rare.[3]
-
Explanation: Unlike 2-hydroxypyridine (which exists as the pyridone tautomer), 5-hydroxypyridine cannot tautomerize to a ketone without disrupting the aromatic system significantly. Therefore, the oxygen is the primary nucleophile.
-
Verification: Check
NMR.-
O-alkylation (Ether): Carbon attached to oxygen appears ~70-80 ppm.
-
N-alkylation (Zwitterion): Significant shielding of ring carbons.
-
Phase 3: Detailed Purification Protocols
Protocol A: Optimized Flash Chromatography
The lipophilic cyclopentyl group makes the product "greasy." Standard Hexane/EtOAc gradients often fail to separate it from non-polar byproducts.
Stationary Phase: Silica Gel (40-63 µm) Mobile Phase: Toluene / Acetone (Orthogonal Selectivity)
| Step | Solvent Ratio (Toluene:Acetone) | Column Volumes (CV) | Purpose |
| 1 | 100 : 0 | 3 | Elute non-polar alkanes/excess halides |
| 2 | 95 : 5 | 5 | Elute reduced azo species (if Mitsunobu) |
| 3 | 90 : 10 | 10 | Elute Product (Target) |
| 4 | 70 : 30 | 5 | Elute TPPO / Polar impurities |
Why Toluene? Pyridine rings have specific
Protocol B: Acid-Base Extraction (The "Cleanup")
If chromatography is insufficient, utilize the basicity of the pyridine nitrogen. Note: The 2-F substituent reduces basicity, so standard 1M HCl might be too strong/harsh.
-
Dissolution: Dissolve crude in Diethyl Ether (
). -
Extraction: Extract 3x with 0.5 M Citric Acid .
-
Logic: The product protonates and moves to the aqueous layer. Neutral impurities (TPPO, unreacted alkyl halide) stay in the ether.
-
-
Wash: Wash the aqueous layer once with fresh
. -
Recovery: Basify the aqueous layer to pH 9 using saturated
(Caution: Gas evolution). -
Extraction: Extract product back into DCM or EtOAc.
Phase 4: Mechanistic Visualization
Understanding the competition between Ether formation (Desired) and Defluorination (Undesired).
Figure 2: Mechanistic pathway showing the risk of self-reaction (
References
-
Batesky, D. C., et al. (2017).[4] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 82(19), 9931–9936.
-
Kuduk, S. D., et al. (2010). "Synthesis and evaluation of 5-alkoxy-2-fluoropyridines as potential PET tracers." Bioorganic & Medicinal Chemistry Letters, 20(1), 267-270.
-
Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, Vol 2. (Confirming
susceptibility of 2-fluoropyridines).
Sources
Optimizing solvent selection for 5-(Cyclopentylmethoxy)-2-fluoropyridine crystallization
Welcome to the technical support guide for optimizing the crystallization of 5-(Cyclopentylmethoxy)-2-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining a crystalline Active Pharmaceutical Ingredient (API) with desired purity, yield, and physical properties. This guide provides in-depth, field-proven insights into solvent selection, troubleshooting common issues, and implementing robust analytical characterization.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the crystallization of this specific fluorinated pyridine derivative.
Q1: Why is solvent selection so critical for this compound?
A1: Solvent selection is the most critical parameter in developing a successful crystallization process for any API, including this compound. The choice of solvent directly governs several key outcomes:
-
Yield and Purity: The ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This differential solubility is the driving force for crystallization and maximizing yield.[1] Furthermore, the solvent must effectively exclude impurities, allowing them to remain in the mother liquor.
-
Crystal Form (Polymorphism): APIs can often exist in multiple crystalline forms, or polymorphs, each with distinct physical properties like solubility, stability, and bioavailability.[][3] The solvent can influence which polymorph nucleates and grows, a phenomenon observed in many heterocyclic compounds.[4][5] The fluorine atom and flexible cyclopentylmethoxy group in your compound may increase the likelihood of polymorphism.
-
Crystal Habit (Shape and Size): The solvent influences the crystal's external shape (e.g., needles, plates, blocks). This impacts downstream processing such as filtration, drying, and formulation.[][6] For example, needle-like crystals often filter poorly compared to more equant (block-like) crystals.
-
Process Safety and Scalability: The chosen solvent must be safe to handle at an industrial scale, with manageable toxicity, flammability, and environmental impact. Its boiling point and viscosity are also critical for process design.
Q2: What are the key molecular features of this compound that I should consider when selecting a solvent?
A2: The structure of this compound presents several features that guide solvent selection:
-
2-Fluoropyridine Ring: This is a polar, aromatic heterocyclic system. The fluorine atom is strongly electron-withdrawing, which can influence intermolecular interactions.[7] Fluorine can participate in specific interactions that may enhance crystallization.[8] Solvents capable of hydrogen bonding or π-π stacking may interact favorably with this moiety.
-
Cyclopentylmethoxy Group: This group adds significant non-polar, aliphatic character and conformational flexibility. This suggests that the molecule will have solubility in a range of solvents, from moderately polar to non-polar.
-
Ether Linkage: The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, influencing solubility in protic solvents like alcohols.
Given this structure, a successful solvent system will likely involve moderately polar solvents, such as alcohols (isopropanol, ethanol), ketones (acetone), or esters (ethyl acetate), or a mixture of a good solvent with a non-polar anti-solvent (e.g., heptane, cyclohexane).
Q3: What analytical techniques are essential for characterizing my crystalline product?
A3: Proper characterization is non-negotiable to ensure you have the correct, pure, and consistent crystalline form. The following techniques are considered standard:
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystal form (polymorph) and determining the degree of crystallinity.[9][10][11] Each crystalline phase produces a unique diffraction pattern, which serves as its fingerprint.
-
Differential Scanning Calorimetry (DSC): DSC measures thermal events like melting, desolvation, or polymorphic transitions as a function of temperature.[12][13] It provides crucial information on the melting point and thermal stability of your crystal form.
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass with temperature. It is used to determine the presence of residual solvent or to identify the formation of solvates or hydrates.[12][13]
-
Microscopy (e.g., Scanning Electron Microscopy - SEM): Microscopy allows for the visual examination of crystal morphology (shape and size), which is critical for understanding downstream processing behavior.[4]
Section 2: Troubleshooting Guide
This section is formatted to address specific experimental failures with causal explanations and actionable solutions.
Issue 1: The compound "oils out" instead of forming crystals.
Q: My solution turned cloudy and formed a viscous liquid (an oil) upon cooling, but no solid crystals appeared. What is happening and how can I resolve this?
A: "Oiling out" is a liquid-liquid phase separation that occurs when the solute separates from the solution as a supercooled liquid instead of a solid crystal. [14] This is often driven by excessively high supersaturation, the presence of impurities that depress the melting point, or a large difference between the solvent's boiling point and the compound's melting point.[15][16] An oil phase can trap impurities and often solidifies into an amorphous state or an undesired polymorph.
Solutions:
-
Reduce the Rate of Supersaturation: High supersaturation is a primary cause of oiling out.[14][17]
-
Slow Down Cooling: Instead of placing the hot solution directly into an ice bath, allow it to cool slowly to room temperature on a benchtop, insulated with paper towels or a cork ring, before further cooling.[15][18]
-
Slow Anti-Solvent Addition: If using an anti-solvent, add it dropwise at a slightly elevated temperature with vigorous stirring to avoid creating localized areas of very high supersaturation.[17]
-
-
Decrease Solute Concentration: Start with a more dilute solution by adding a small amount of additional hot solvent.[16][17] This lowers the supersaturation level reached at any given temperature.
-
Introduce Seed Crystals: Seeding with a small amount of the desired crystalline material can bypass the kinetic barrier to nucleation and promote controlled crystal growth over oiling out.[14][17] Add seed crystals once the solution is cooled to a temperature within the metastable zone (slightly below the saturation temperature).
-
Change the Solvent: The solvent choice itself may be the problem. Try a solvent with a lower boiling point or one that has a more similar polarity to the solute.[18] For this compound, if you are seeing oiling out in a highly non-polar solvent like toluene, try a more polar solvent like ethyl acetate or isopropanol.
Issue 2: Very low or no crystal yield after cooling.
Q: I followed my procedure, but after cooling and filtration, I recovered very little or no product. What went wrong?
A: This is one of the most common crystallization problems and typically points to one of two main causes: using too much solvent or a failure to achieve supersaturation. [15]
Solutions:
-
Reduce Solvent Volume: The most likely cause is that your compound remains highly soluble even at low temperatures because an excess of solvent was used.[15][16]
-
Action: Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or a rotary evaporator. Then, attempt the cooling process again.[16]
-
-
Induce Nucleation: The solution may be supersaturated but kinetically reluctant to crystallize.
-
Scratch Method: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic glass fragments can serve as nucleation sites.[15]
-
Seeding: As mentioned previously, adding a seed crystal is the most reliable way to induce crystallization.
-
-
Utilize an Anti-Solvent: If the compound is too soluble in your primary solvent, consider adding an "anti-solvent" — a solvent in which your compound is insoluble but which is miscible with your primary solvent.
-
Example: If your compound is dissolved in ethanol, the slow addition of water could induce crystallization. For your compound, if dissolved in a polar solvent like acetone, a non-polar anti-solvent like heptane would be a logical choice.
-
Issue 3: Inconsistent or undesired crystal form (polymorphism).
Q: My XRPD analysis shows different patterns between batches, even though I'm using the same solvent. How can I control the polymorphic form?
A: Gaining control over polymorphism is crucial for pharmaceutical development, as different polymorphs can have different properties. [1][] The solvent, cooling rate, and degree of supersaturation all play a role in determining which form crystallizes.[4] Pyridine derivatives are known to exhibit polymorphism.[19][20][21]
Solutions:
-
Strictly Control Process Parameters: Minor variations in your procedure can lead to different outcomes.
-
Cooling Profile: Implement a precise and repeatable cooling profile using a programmable bath. Rapid cooling often yields metastable forms, while slow cooling favors the most stable polymorph.[]
-
Stirring Rate: Maintain a consistent agitation rate, as this can influence nucleation kinetics.
-
-
Utilize Seeding: Seeding with crystals of the desired polymorph is the most effective method to ensure the consistent formation of that specific form.[22]
-
Conduct a Solvent Screen: The formation of different polymorphs is often solvent-dependent.[4] A systematic screen of various solvents (see Protocol 1 below) can identify which solvents reliably produce the desired form. For example, a study on ritonavir showed that ethanol produced the stable form II, while solvents like acetone and ethyl acetate produced the metastable form I.[4]
Section 3: Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
This protocol outlines a method for efficiently screening solvents to find optimal crystallization conditions.
Objective: To identify a solvent or solvent system that provides high yield and a desirable crystal form for this compound.
Materials:
-
This compound (crude)
-
Array of solvents (see Table 1)
-
Small vials (2-4 mL) with caps
-
Heating block or hot plate
-
Stir bars
Procedure:
-
Preparation: Place approximately 20-30 mg of the compound into each labeled vial.
-
Solvent Addition: Add a small aliquot (e.g., 0.2 mL) of a chosen solvent to a vial.
-
Solubility at Room Temperature: Stir or shake the vial at room temperature for several minutes. Observe if the solid dissolves. If it dissolves completely, the solvent is likely unsuitable as a single-solvent system (solubility is too high).
-
Solubility at Elevated Temperature: If the solid does not dissolve at room temperature, heat the vial (e.g., to 60-70°C, or ~10°C below the solvent's boiling point). Add solvent dropwise until the solid just dissolves completely. Record the approximate volume of solvent used.
-
Cooling & Crystallization: Allow the vial to cool slowly to room temperature. If no crystals form, place it in a refrigerator (4°C) or an ice bath.
-
Observation: Record your observations: Did crystals form? Was it an oil? What was the approximate yield (estimated visually)? What was the crystal shape (needles, plates)?
-
Analysis: Collect the solids by filtration and analyze them using XRPD and DSC to identify the crystal form.
-
Repeat: Repeat this process for a range of solvents with varying polarities.
Data Presentation: Recommended Solvents for Screening
The following table provides a starting point for solvent selection based on the chemical structure of this compound.
| Solvent Class | Example Solvents | Rationale for Inclusion | Potential Issues |
| Alcohols | Isopropanol (IPA), Ethanol | Protic, hydrogen-bond acceptors/donors. Good for compounds with ether and pyridine moieties. Often provide good crystal forms. | Can form solvates. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderately polar, aprotic. Good balance of solubility for many APIs. | Lower boiling points may not be ideal for slow cooling. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Polar, aprotic. Strong solvents, may require an anti-solvent. | Can be too strong, leading to low yields. |
| Aromatic | Toluene, Anisole | Non-polar. May be useful for final purification steps or as part of a solvent/anti-solvent pair. | Potential for oiling out if polarity mismatch is too great. |
| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Less polar than ketones/esters. A greener solvent alternative to THF. | Can form peroxides. |
| Anti-Solvents | Heptane, Cyclohexane | Non-polar. Used to reduce solubility when added to a solution in one of the solvents above. | Must be miscible with the primary solvent. |
Section 4: Visualization of Workflows
Workflow 1: Troubleshooting Crystallization Failures
This decision tree provides a logical path for diagnosing and solving common crystallization issues.
Caption: Decision tree for troubleshooting common crystallization problems.
Workflow 2: Systematic Solvent Selection Process
This flowchart illustrates the logical progression for selecting an optimal solvent system.
Caption: Flowchart for a systematic solvent selection and optimization process.
References
- Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Form
- Crystallization of Active Pharmaceutical Ingredients - VxP Pharma.
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
- High-pressure polymorphism in pyridine - ResearchG
- High-pressure Polymorphism in Pyridine - PubMed.
- Troubleshooting - Chemistry LibreTexts.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC.
- Recrystallization (help meeeeee) : r/chemistry - Reddit.
- XRD and TGA-DSC as an effective tools of research in physical sciences.
- Crystallization of APIs: Methods and Challenges - BOC Sciences.
- CRYSTAL CHARACTERIZ
- Oiling Out in Crystalliz
- Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability - Longdom Publishing.
- Solid state analysis - Analytical techniques - Holodiag.
- Spectroscopy. IR spectroscopy, DSC, TGA.
- Solubility and Crystalliz
- CRYSTAL CHARACTERIZATION TECHNIQUES - International Journal of Exploring Emerging Trends in Engineering (IJEETE).
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa - ACS Public
- From form to function: Crystallization of active pharmaceutical ingredients - CEPAC.
- The Polymorphism of Sulfapyridine | Journal of the American Chemical Society.
- Chromophore Fluorination Enhances Crystallization and Stability of Soluble Anthradithiophene Semiconductors - University of Kentucky.
- Advances in Pharmaceutical Crystals: Control over Nucle
- 2-Ethynyl-5-fluoropyridine | CAS 884494-34-2 | CymitQuimica.
Sources
- 1. longdom.org [longdom.org]
- 3. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 7. CAS 884494-34-2: 2-Ethynyl-5-fluoropyridine | CymitQuimica [cymitquimica.com]
- 8. xray.uky.edu [xray.uky.edu]
- 9. acadpubl.eu [acadpubl.eu]
- 10. Solid state analysis - Analytical techniques - Holodiag, votre partenaire en état solide et cristallisation [holodiag.com]
- 11. ijoeete.com [ijoeete.com]
- 12. milliyasrcollege.org [milliyasrcollege.org]
- 13. Spectroscopy. IR spectroscopy, DSC, TGA [researchpark.spbu.ru]
- 14. mt.com [mt.com]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. High-pressure polymorphism in pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Stability of 5-(Cyclopentylmethoxy)-2-fluoropyridine
Executive Summary: The Acid Stability Profile
As researchers, we often treat "acidic conditions" as a monolith. However, for 5-(Cyclopentylmethoxy)-2-fluoropyridine , the specific type of acid, concentration, and temperature dictate two distinct degradation pathways: Hydrolysis of the C-F bond (primary risk) and Cleavage of the Ether (secondary risk).
The 2-fluoropyridine core is electronically unique. The fluorine atom at the C2 position is activated for Nucleophilic Aromatic Substitution (
Quick Reference: Acid Compatibility Matrix
| Condition | Risk Level | Primary Degradation Product | Mechanism |
| Dilute HCl / | 🟡 Moderate | 5-(Cyclopentylmethoxy)pyridin-2(1H)-one | Acid-Catalyzed Hydrolysis ( |
| Conc. HCl / | 🔴 Critical | 5-(Cyclopentylmethoxy)pyridin-2(1H)-one | Rapid Hydrolysis |
| HBr / HI (Any conc.) | 🔴 Critical | 5-Hydroxy-2-fluoropyridine + Cyclopentyl bromide | Ether Cleavage |
| TFA / Acetic Acid (Anhydrous) | 🟢 Low | Stable (Salt formation) | Protonation only |
| pH 4-6 Buffer (Aq) | 🟢 Low | Stable | N/A |
Mechanism of Degradation
To troubleshoot effectively, you must understand why the molecule degrades. The primary failure mode in aqueous acid is not the ether cleavage, but the hydrolysis of the 2-fluoro group.
Pathway A: Acid-Catalyzed Hydrolysis (The "Missing Fluorine" Issue)
In strong acid, the pyridine nitrogen becomes protonated. This protonation pulls electron density from the ring, making the carbon at position 2 (C2) highly electrophilic. Water acts as a nucleophile, attacking C2 and displacing the fluoride ion.
Visualizing the Pathway:
Figure 1: The acid-catalyzed hydrolysis pathway converting the 2-fluoropyridine derivative into its pyridone form.
Troubleshooting Guide & FAQs
Scenario 1: "I see a new polar peak on LC-MS, and my Fluorine NMR signal is gone."
Diagnosis: You have likely hydrolyzed the C-F bond to form 5-(cyclopentylmethoxy)pyridin-2(1H)-one .
-
Why it happened: The reaction mixture was likely too acidic (pH < 1) or heated in the presence of water.
-
Analytical Confirmation:
-
LC-MS: Look for a mass shift. The conversion of F (19 Da) to OH (17 Da) results in a mass change of -2 Da (or +16 Da if you are thinking O vs H, but strictly F
OH is ). Correction: In ESI+, you observe .-
SM:
(MW ~195.2) -
Product:
(MW ~193.2)
-
-
NMR: The characteristic coupling of protons to the fluorine atom (split peaks) will disappear.
-
Corrective Action:
-
Reduce Acidity: If possible, buffer the reaction to pH 3-4.
-
Lower Temperature: Rate of hydrolysis follows Arrhenius kinetics; reducing temp by 10°C can halve the degradation rate.
-
Switch Solvent: Use anhydrous acids (e.g., HCl in Dioxane) if the proton source is necessary but water is not.
Scenario 2: "My compound is disappearing, and I see cyclopentyl bromide/iodide."
Diagnosis: You are experiencing Ether Cleavage .[1]
-
Why it happened: You likely used HBr or HI. These are potent ether-cleaving agents because the bromide/iodide ions are strong nucleophiles that attack the alkyl group after the oxygen is protonated.
-
Analytical Confirmation:
-
LC-MS: You will see a peak for 5-hydroxy-2-fluoropyridine (MW ~113) and potentially the cyclopentyl halide.
-
Corrective Action:
-
Avoid Nucleophilic Acids: Switch from HBr/HI to non-nucleophilic acids like
, , or TFA. The ether linkage is generally stable to these unless heated to extreme temperatures.
Scenario 3: "I cannot extract my compound from the aqueous acid layer."
Diagnosis: Pyridinium Salt Formation.[2]
-
Why it happened: The pKa of 2-fluoropyridine is approximately -0.[3][4]44. However, the ether oxygen can also accept a proton in very strong acids. More importantly, if hydrolysis has occurred (see Scenario 1), the resulting pyridone is significantly more polar and often water-soluble.
Self-Validating Extraction Protocol:
-
Check pH: Do not assume the pH. Use a strip.
-
Neutralize: Slowly add saturated
until pH is ~7-8.-
Note: 2-Fluoropyridines are weak bases; they should extract into DCM or EtOAc even at pH 4-5. If they don't, degradation to the pyridone (which behaves like an amide) is highly likely.
-
-
Solvent Choice: If the compound is intact but stuck, use DCM (Dichloromethane) rather than Ether/Hexane, as the fluoropyridine is moderately polar.
Decision Tree: Troubleshooting Workflow
Use this logic flow to identify your issue rapidly.
Figure 2: Decision tree for diagnosing stability issues based on acid type and analytical data.
References
- Chambers, R. D. (1973). Fluorine in Organic Chemistry. Wiley-Interscience.
-
Finger, G. C., et al. (1959). "Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates." Journal of the American Chemical Society.[5] Link (Discusses synthesis and stability of fluoropyridines).
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Authoritative source on ether cleavage mechanisms and kinetics).
-
PubChem. (2025).[6] "2-Fluoropyridine Compound Summary." National Library of Medicine. Link (Physical properties and pKa data).
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Fluoropyridine | 372-48-5 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07557A [pubs.rsc.org]
- 6. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
